An In-Depth Technical Guide to Coumarin 339: Structure, Properties, and Applications
An In-Depth Technical Guide to Coumarin 339: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of Coumarin 339 (CAS No. 62669-73-2), a heterocyclic fluorescent dye belonging to the pyranoquinolinone class. We will explore its core chemical structure, detail its physicochemical and spectroscopic properties, outline a representative synthetic pathway, and discuss its principal applications in scientific research. This document is intended for researchers, chemists, and drug development professionals who utilize fluorescent molecules as tools in their work.
Introduction to the Coumarin Scaffold
Coumarins are a prominent class of naturally occurring and synthetic benzopyrone compounds, first isolated in 1820.[1] The fundamental coumarin structure consists of a benzene ring fused to an α-pyrone ring. In nature, these compounds serve various roles, including acting as chemical defenses in plants.[1] For scientists, the rigid, planar structure of the coumarin scaffold, combined with its susceptibility to chemical modification, makes it an exceptionally versatile platform. Strategic substitution on the coumarin ring system can dramatically influence its photophysical properties, leading to a vast library of derivatives with tailored absorption and emission characteristics, high fluorescence quantum yields, and sensitivity to their microenvironment.[2][3]
Coumarin 339 is a specialized synthetic derivative that incorporates a tetrahydroquinoline moiety fused to the pyrone ring. This structural modification creates a rigid, nitrogen-containing system that significantly influences its electronic and, consequently, its spectroscopic properties, making it a valuable fluorophore for various applications.
Core Chemical Identity of Coumarin 339
The unique structure of Coumarin 339 dictates its function. It is systematically named 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one. Its key identifiers are summarized in the table below.
Table 1: Chemical Identifiers for Coumarin 339
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | [Source for IUPAC Name] |
| CAS Number | 62669-73-2 | [4] |
| Molecular Formula | C₁₃H₁₃NO₂ | [Source for Molecular Formula] |
| Molecular Weight | 215.25 g/mol | [4] |
| Synonyms | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | [Source for Synonyms] |
Caption: Chemical Structure of Coumarin 339.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The physical properties of Coumarin 339 are characteristic of a stable, solid organic compound. Its high melting and boiling points are indicative of its rigid, planar structure. While specific solubility data for Coumarin 339 is not widely published, related coumarin structures often exhibit good solubility in polar organic solvents like DMSO and ethanol, with limited solubility in water. [Source for solubility info]
Table 2: Physicochemical Data for Coumarin 339
| Property | Value |
|---|---|
| Melting Point | 236-238 °C |
| Boiling Point | 407.1 °C at 760 mmHg |
| Density | 1.209 g/cm³ |
Data sourced from supplier technical sheets.
Spectroscopic Profile
The utility of Coumarin 339 as a fluorophore is defined by its interaction with light. The fused tetrahydroquinoline ring acts as an electron-donating group, which is crucial for establishing the intramolecular charge transfer (ICT) character that gives rise to its strong fluorescence.[2]
Table 3: Spectroscopic Properties of Coumarin 339
| Parameter | Value (in Ethanol) | Significance |
|---|---|---|
| Absorption Maximum (λ_abs) | 377 nm | Wavelength of light most efficiently absorbed. |
| Emission Maximum (λ_em) | 460 nm | Wavelength of peak fluorescence emission (blue-green). |
| Stokes Shift | 83 nm | The energy difference between absorption and emission maxima, crucial for minimizing self-absorption. |
| Fluorescence Quantum Yield (Φ_F) | High (Solvent/Matrix Dependent) | Efficiency of converting absorbed photons into emitted photons. Values for similar coumarins can approach 1.0 in polymer matrices.[2] |
Data for λ_abs and λ_em sourced from Kodak laser dye catalog.[4]
The significant Stokes shift is a highly desirable characteristic for a fluorescent probe, as it allows for the clear separation of the emission signal from the excitation light, leading to a better signal-to-noise ratio in imaging and detection experiments.
Synthesis and Mechanistic Insights
The Pechmann Condensation: A Cornerstone of Coumarin Synthesis
The most common and efficient method for synthesizing 4-substituted coumarins is the Pechmann condensation.[5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.
Mechanism Causality:
-
Transesterification: The Lewis or Brønsted acid catalyst activates the β-ketoester, making it susceptible to nucleophilic attack by the hydroxyl group of the phenol.[6][7]
-
Intramolecular Cyclization (Hydroalkoxylation): The resulting intermediate undergoes an intramolecular cyclization, where the activated aromatic ring attacks the ketone carbonyl.
-
Dehydration: A final dehydration step, driven by the formation of a stable, conjugated aromatic system, yields the final coumarin product.
Caption: Generalized workflow for the Pechmann Condensation.
Representative Synthesis of Coumarin 339
Coumarin 339 can be synthesized via a Pechmann condensation between 8-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate, typically using a strong acid catalyst like sulfuric acid or a solid acid catalyst for a more environmentally friendly approach.[8]
Experimental Protocol (Example)
Objective: To synthesize Coumarin 339 via Pechmann condensation.
Materials:
-
8-hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (catalyst) or a solid acid catalyst (e.g., Amberlyst-15)
-
Ethanol (solvent, optional)
-
Ice-cold water
-
Sodium bicarbonate solution (for neutralization)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactant Charging: To the flask, add 8-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the stirring mixture. The reaction is often exothermic.
-
Reaction: Heat the mixture to a temperature of 80-100°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate of crude Coumarin 339 should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral. A wash with a dilute sodium bicarbonate solution may be used to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.[5]
Key Applications in Research and Development
The unique photophysical properties and rigid structure of Coumarin 339 make it a valuable tool in several scientific domains.
-
Laser Dyes: Coumarins are among the most important classes of laser dyes, particularly for generating tunable laser emission in the blue-green region of the spectrum.[3] Coumarin 339, with its emission maximum at 460 nm, is well-suited for use in dye lasers pumped by nitrogen or Nd:YAG lasers.[4] Its high quantum efficiency and photostability are critical for achieving efficient and stable laser operation.
-
Fluorescent Probes and Labels: The strong fluorescence of Coumarin 339 makes it an excellent candidate for use as a fluorescent label in biological imaging.[9] While the parent molecule may not have inherent biological targeting capabilities, it can be chemically modified with reactive groups to be conjugated to proteins, antibodies, or other biomolecules. Its blue-green emission is useful for multicolor imaging experiments, providing contrast against other common fluorophores.[9]
-
Scaffold for Drug Discovery: The pyrano[3,2-g]quinoline core of Coumarin 339 is a heterocyclic scaffold of interest in medicinal chemistry.[8] Derivatives of this and related structures have been investigated for a range of biological activities, including inhibitory activities against enzymes like acetylcholinesterase.[10] Coumarin 339 can serve as a starting material or a structural template for the synthesis of novel therapeutic agents.
Handling and Storage
Safe Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Protect from moisture and direct sunlight to prevent degradation.
Conclusion and Future Outlook
Coumarin 339 is a robust and highly fluorescent molecule with a well-defined chemical structure and valuable photophysical properties. Its straightforward synthesis via the Pechmann condensation and its strong emission in the blue-green spectral region have solidified its use as a reliable laser dye. The future of Coumarin 339 likely lies in its functionalization. By introducing specific reactive or targeting moieties to its core structure, new generations of fluorescent probes for advanced bioimaging, sensitive molecular sensors, and novel scaffolds for drug development can be realized, further expanding the utility of this versatile fluorophore.
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Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.[Link]
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Synthesis of coumarin by Pechman reaction - A Review. ResearchGate.[Link]
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Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate.[Link]
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Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. MDPI.[Link]
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Coumarin Dye Lasers - Properties and Applications. AZoOptics.[Link]
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Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. YouTube.[Link]
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Coumarin 500 (Laser Dye), 99.0%, 100mg. Chemsavers, Inc.[Link]
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Absorption and Emission Spectra for Ce6-GVs. ResearchGate.[Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health (NIH).[Link]
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Absorption (690 nm), excitation (690 nm) and emission (701 nm) spectra... ResearchGate.[Link]
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Kodak Laser Dyes Catalog. ResearchGate.[Link]
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Characterization of New Fluorescent Wavelength-Shifting Materials for Use in High Energy Physics Detectors. Fermilab.[Link]
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A blue-shifted genetically encoded Ca2+ indicator with enhanced two-photon absorption. National Institutes of Health (NIH).[Link]
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